

Procyanidin C1: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Procyanidin C1

CAS No.: 37064-30-5

Cat. No.: B1209222

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 is a B-type proanthocyanidin, a trimer composed of three (–)-epicatechin units linked by (4 β → 8) bonds.[1] Found in various natural sources such as grape seeds, apples, and cinnamon, it is a polyphenolic compound of significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **Procyanidin C1**, along with detailed experimental protocols for its isolation, synthesis, and analysis.

Chemical Structure and Properties

Procyanidin C1 is a complex flavonoid with a structure defined by the specific linkage of its constituent epicatechin monomers. Its systematic IUPAC name is (2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.

Table 1: Chemical Identifiers and Properties of **Procyanidin C1**

Property	Value	Reference
CAS Number	37064-30-5	[1]
Molecular Formula	C ₄₅ H ₃₈ O ₁₈	[1]
Molecular Weight	866.77 g/mol	[2]
Appearance	Solid	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in methanol, ethanol, DMSO, and dimethyl formamide.	
SMILES	<chem>C1--INVALID-LINK--O)O)[C@@H]5--INVALID-LINK--O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O">C@H</chem> O	
InChI	InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41-,42-,43-/m1/s1	

Table 2: Spectral Data of **Procyanidin C1**

Spectral Data	Value	Reference
¹ H NMR	<p>A detailed ¹H NMR spectrum is crucial for structural confirmation. While a complete, assigned spectrum for Procyanidin C1 is not readily available in all literature, studies on procyanidin derivatives provide diagnostic parameters. Key signals include those for the aromatic protons of the A, B, and E rings, as well as the aliphatic protons of the C-rings.</p>	[3][4][5]
¹³ C NMR (150 MHz, CD ₃ OD)	<p>C-2: 77.1, 77.1, 79.8; C-3: 73.0, 73.5, 66.9; C-4: 37.5, 37.4, 30.8; C-4a: 102.1, 101.5, 100.7; C-5: 156.6, 158.4, 156.9; C-6: 97.6, 96.3, 97.7; C-7: 157.3, 158.6, 156.9; C-8: 107.3, 96.7, 107.7; C-8a: 155.0, 158.0, 154.6; C-1': 132.6, 131.8, 132.2; C-2': 115.2, 115.4, 115.4; C-3': 145.9, 145.6, 146.0; C-4': 145.5, 145.5, 145.6; C-5': 116.1, 116.1, 116.1; C-6': 118.9, 119.4, 119.2</p>	[6]
Mass Spectrometry (ESI-MS)	<p>[M-H]⁻ at m/z 865.2354. Fragmentation yields characteristic ions corresponding to the loss of epicatechin units.</p>	[1]

Experimental Protocols

Isolation and Purification from Natural Sources (Grape Seed Extract)

This protocol outlines a general procedure for the isolation and purification of **Procyanidin C1** from grape seed extract.^{[7][8][9][10][11][12]}

1. Extraction:

- **Sample Preparation:** Start with commercially available grape seed extract powder.
- **Solvent Extraction:** Suspend the grape seed extract in a 70:30 (v/v) acetone/water solution.
- **Agitation:** Stir the mixture at room temperature for 12-24 hours to ensure efficient extraction.
- **Filtration:** Filter the mixture to remove insoluble material.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure to remove the acetone.
- **Lyophilization:** Freeze-dry the aqueous remainder to obtain a crude procyanidin extract.

2. Chromatographic Purification:

- **Low-Pressure Column Chromatography:**
 - **Stationary Phase:** Sephadex LH-20 or Toyopearl HW-40F resin.
 - **Mobile Phase:** A stepwise gradient of methanol in water, followed by acetone in water.
 - **Fraction Collection:** Collect fractions and monitor by TLC or HPLC to identify those enriched in trimeric procyanidins.
- **Semi-Preparative High-Performance Liquid Chromatography (HPLC):**
 - **Column:** A reversed-phase C18 column is typically used.
 - **Mobile Phase:** A gradient of acetonitrile in water, often with a small percentage of formic or acetic acid to improve peak shape. An example gradient is a linear gradient from 10% to

60% acetonitrile over 40 minutes.

- Detection: UV detection at 280 nm.
- Fraction Collection: Collect the peak corresponding to the retention time of **Procyanidin C1**, confirmed by analytical HPLC and mass spectrometry.
- Final Step: Lyophilize the collected fractions to obtain pure **Procyanidin C1**.



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Figure 1. Workflow for the isolation and purification of **Procyanidin C1**.

Chemical Synthesis

The chemical synthesis of **Procyanidin C1** is a complex process involving the stereoselective formation of interflavan linkages. A common strategy involves the TMSOTf-catalyzed condensation of protected epicatechin monomers and dimers.^{[2][7][13][14][15]}

1. Preparation of Building Blocks:

- Synthesize a protected (-)-epicatechin monomer that can act as an electrophile.
- Synthesize a protected (-)-epicatechin dimer that can act as a nucleophile. Protection of hydroxyl groups (e.g., as benzyl ethers) is crucial to control the regioselectivity of the condensation.

2. TMSOTf-Catalyzed Condensation:

- Dissolve the protected epicatechin dimer (nucleophile) and the protected epicatechin monomer (electrophile) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

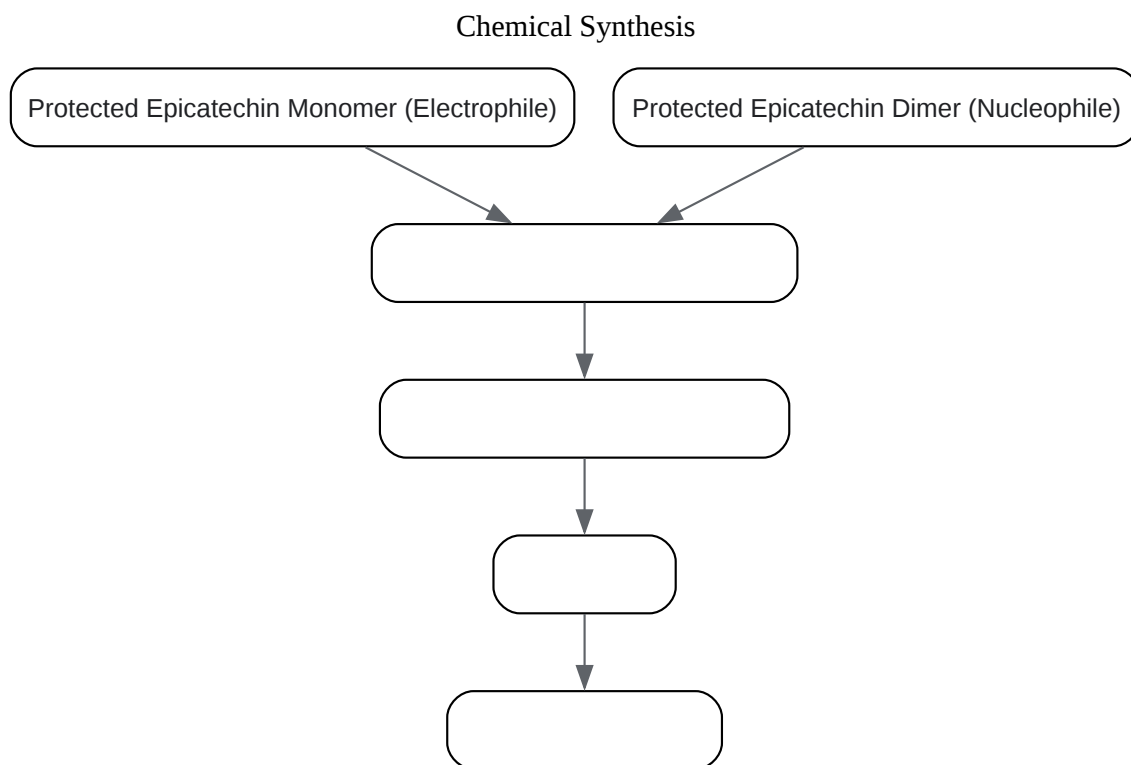
- Cool the reaction mixture to a low temperature (e.g., -78 °C).
- Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to catalyze the condensation reaction.
- Allow the reaction to proceed for a specified time, monitoring the progress by TLC.

3. Deprotection:

- Quench the reaction and purify the resulting protected trimer by column chromatography.
- Remove the protecting groups (e.g., by hydrogenolysis using Pd/C for benzyl ethers) to yield **Procyanidin C1**.

4. Purification:

- Purify the final product using semi-preparative HPLC as described in the isolation protocol.



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Figure 2. General workflow for the chemical synthesis of **Procyanidin C1**.

Biological Activities and Signaling Pathways

Procyanidin C1 exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These activities are mediated through its interaction with several key signaling pathways.

Anti-inflammatory Effects: Inhibition of MAPK and NF- κ B Signaling

Procyanidin C1 has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.

Experimental Protocol: Western Blot Analysis of p38 and JNK Phosphorylation

This protocol describes the analysis of p38 and JNK phosphorylation in macrophages (e.g., RAW 264.7) treated with **Procyanidin C1** and stimulated with lipopolysaccharide (LPS).[\[16\]](#)
[\[17\]](#)[\[18\]](#)

1. Cell Culture and Treatment:

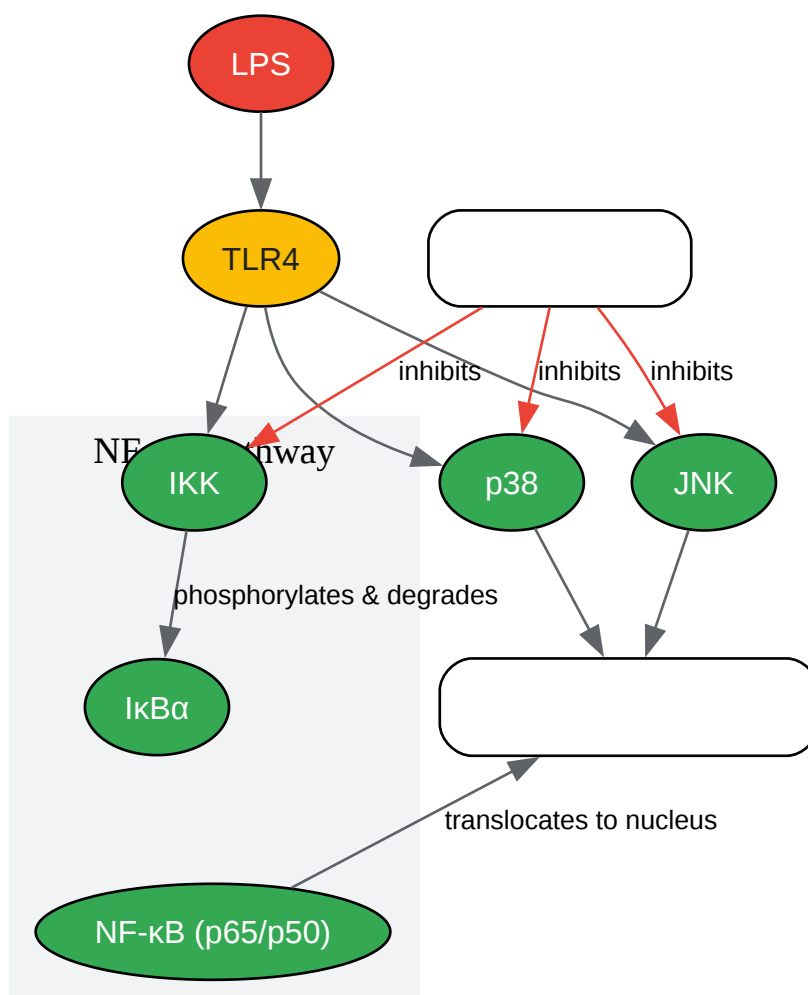
- Culture RAW 264.7 cells to 80-90% confluency.
- Pre-treat cells with various concentrations of **Procyanidin C1** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

2. Protein Extraction and Quantification:

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an ECL detection system.



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Figure 3. **Procyanidin C1** inhibits LPS-induced MAPK and NF-κB signaling.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[19][20][21][22][23][24]

1. Cell Transfection and Treatment:

- Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
- After 24 hours, pre-treat the cells with **Procyanidin C1** for 1-2 hours.
- Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

2. Luciferase Assay:

- Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Neuroprotective Effects: Modulation of Bcl-2 Family Proteins

Procyanidin C1 has been shown to exert neuroprotective effects by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Experimental Protocol: Western Blot Analysis of Bax and Bcl-2

This protocol is for assessing the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins in neuronal cells (e.g., SH-SY5Y) following treatment with **Procyanidin C1** and an apoptotic stimulus.[\[6\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

1. Cell Culture and Treatment:

- Culture SH-SY5Y cells to the desired confluency.
- Pre-treat cells with **Procyanidin C1** for a specified time.
- Induce apoptosis using a relevant stimulus (e.g., MPP⁺ for a Parkinson's disease model).

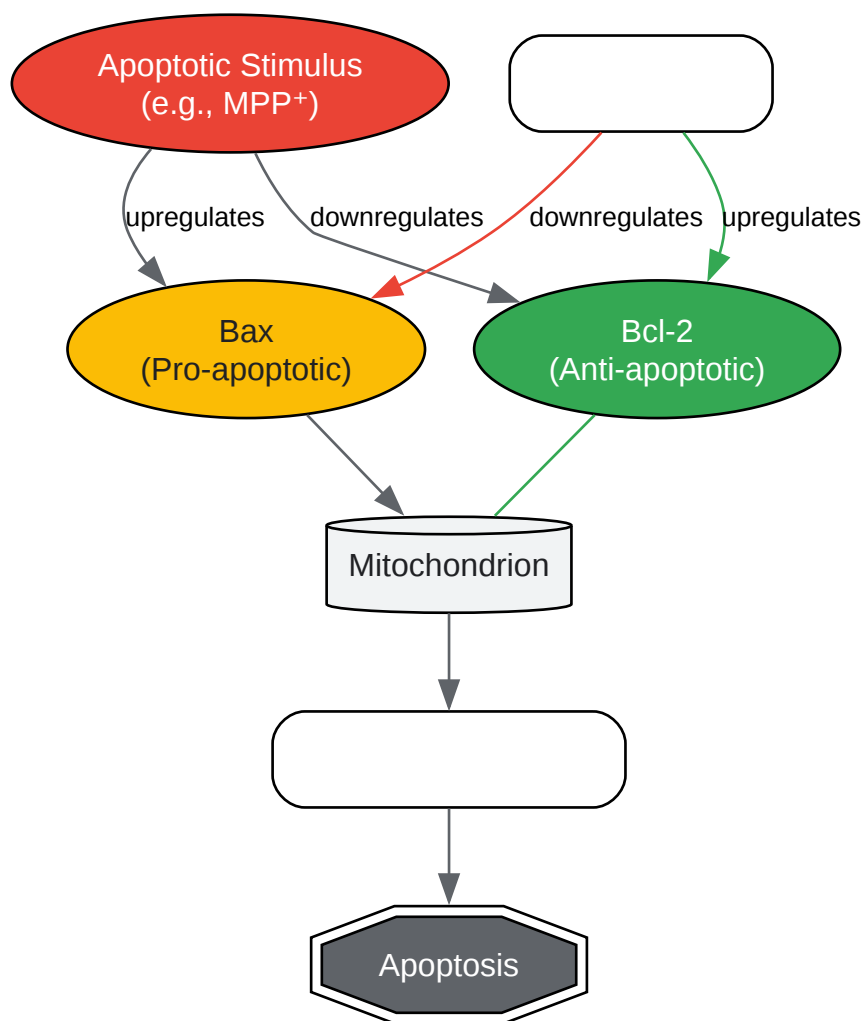
2. Protein Extraction and Western Blotting:

- Follow the same procedure as described for the MAPK Western blot analysis.
- Use primary antibodies specific for Bax and Bcl-2. A loading control such as β -actin or GAPDH should also be used.

3. Densitometric Analysis:

- Quantify the band intensities for Bax and Bcl-2 and normalize them to the loading control.

- Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.



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Figure 4. **Procyanidin C1** modulates the Bcl-2 family to inhibit apoptosis.

Conclusion

Procyanidin C1 is a multifaceted natural compound with significant potential for therapeutic development. Its well-defined chemical structure and known biological activities, particularly its anti-inflammatory and neuroprotective effects, make it a compelling target for further research. This technical guide provides a solid foundation for scientists and researchers to explore the properties and applications of **Procyanidin C1**. The detailed protocols and signaling pathway diagrams offer practical tools for designing and executing experiments to further elucidate the mechanisms of action and therapeutic potential of this promising molecule. Further research to

refine and optimize the experimental protocols presented here is encouraged to advance our understanding of **Procyanidin C1**.

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References

- [1. Procyanidin C1 | C45H38O18 | CID 169853 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Procyanidin C1 - Wikipedia \[en.wikipedia.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. centaur.reading.ac.uk \[centaur.reading.ac.uk\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. Efficient Stereoselective Synthesis of Proanthocyanidin Trimers with TMSOTf-Catalyzed Intermolecular Condensation | Semantic Scholar \[semanticscholar.org\]](#)
- [8. Grape Seeds Proanthocyanidins: Advanced Technological Preparation and Analytical Characterization - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. Fractionation of a Procyanidin-Rich Grape Seed Extract by a Preparative Integrated Ultrafiltration/Reverse Osmosis/Solid-Phase Extraction Procedure \[mdpi.com\]](#)
- [11. benchchem.com \[benchchem.com\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. triggered.stanford.clockss.org \[triggered.stanford.clockss.org\]](#)
- [14. Synthetic Studies of Proanthocyanidins. Part 4. The Synthesis of Procyanidin B1 and B4: TMSOTf-catalyzed Cyclization of Catechin and Epicatechin Condensation \[chooser.crossref.org\]](#)
- [15. scispace.com \[scispace.com\]](#)

- [16. researchgate.net \[researchgate.net\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. p38/JNK Is Required for the Proliferation and Phenotype Changes of Vascular Smooth Muscle Cells Induced by L3MBTL4 in Essential Hypertension - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. cdn.caymanchem.com \[cdn.caymanchem.com\]](#)
- [20. indigobiosciences.com \[indigobiosciences.com\]](#)
- [21. bpsbioscience.com \[bpsbioscience.com\]](#)
- [22. resources.amsbio.com \[resources.amsbio.com\]](#)
- [23. A Robust In Vitro Screening Assay to Identify NF- \$\kappa\$ B Inhibitors for Inflammatory Muscle Diseases - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb\(OTf\)₃ and their antitumor activities - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [25. researchgate.net \[researchgate.net\]](#)
- [26. researchgate.net \[researchgate.net\]](#)
- [27. researchgate.net \[researchgate.net\]](#)
- [28. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Procyanidin C1: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209222/docs#procyanidin-c1-a-comprehensive-technical-guide-for-researchers\]](https://www.benchchem.com/product/b1209222/docs#procyanidin-c1-a-comprehensive-technical-guide-for-researchers)

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